

Dosing Regimen and Protocols for (Rac)-ACT-451840 in Preclinical Animal Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-ACT-451840

Cat. No.: B15560512

[Get Quote](#)

Application Note: The following protocols and data provide a comprehensive overview of the dosing regimens for the antimalarial compound **(Rac)-ACT-451840** in various animal models. These guidelines are intended for researchers, scientists, and professionals in drug development to facilitate the design and execution of preclinical efficacy, pharmacokinetic, and safety studies.

Efficacy Studies in Murine Malaria Models

(Rac)-ACT-451840 has demonstrated significant efficacy against both human and rodent malaria parasites in mouse models. The choice of dosing regimen is dependent on the parasite species and the experimental objective.

Table 1: Efficacy of ACT-451840 in Plasmodium falciparum Infected Mice

Animal Model	Parasite Strain	Drug Formulation	Dosing Regimen	Efficacy Endpoint	Result
NODscidIL2R ^{−/−} mice with human erythrocyte engraftment	P. falciparum PfNF54	Suspension in corn oil	3, 10, 30, or 100 mg/kg, oral gavage, once daily for 4 days	90% Effective Dose (ED90)	3.7 mg/kg [1][2][3][4]

Table 2: Efficacy of ACT-451840 in *Plasmodium berghei* Infected Mice

Animal Model	Parasite Strain	Drug Formulation	Dosing Regimen	Efficacy Endpoint	Result
Murine model	<i>P. berghei</i>	Solution/Suspension in corn oil	Single dose 24h post-infection	90% Effective Dose (ED90)	13 mg/kg[1][2][3][4]
Murine model	<i>P. berghei</i>	Solution/Suspension in corn oil	Triple dose: 24, 48, and 72h post-infection	Curative Dose	300 mg/kg for 3 consecutive days resulted in cure[5]

Pharmacokinetic Studies

Pharmacokinetic profiling of ACT-451840 has been conducted in healthy and infected mice to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Pharmacokinetic Parameters of ACT-451840 in Mice

Animal Model	Condition	Drug Formulation	Dosing Regimen	Key Findings
Healthy Mice	Non-infected	Solution in corn oil	Single oral gavage doses of 10, 100, and 300 mg/kg	Dose-proportional exposure.[1][4]
<i>P. falciparum</i> infected mice	Infected	Suspension in corn oil	Single oral gavage dose of 4.7 mg/kg	Characterization of PK parameters in the disease model.[1]

Safety and Toxicology Studies

Preclinical safety evaluation is crucial for the development of any new therapeutic agent. NOAELs have been established in rodent and non-rodent species.

Table 4: No-Observed-Adverse-Effect-Level (NOAEL) for ACT-451840

Animal Species	Dosing Duration	NOAEL
Rat	Not specified	100 mg/kg/day
Dog	Not specified	100 mg/kg/day

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in *P. falciparum* Murine Model

- Animal Model: Utilize female NODscidIL2R^γ null mice engrafted with human erythrocytes.
- Infection: Infect mice with the *P. falciparum* PfNF54 strain.[\[1\]](#)
- Drug Formulation: Prepare a suspension of ACT-451840 in corn oil.[\[1\]](#)
- Dosing:
 - Three days post-infection, administer ACT-451840 via oral gavage once daily for four consecutive days.[\[1\]](#)
 - Dose groups can include 3, 10, 30, and 100 mg/kg.[\[1\]](#)
 - A vehicle control group (corn oil only) must be included.
- Monitoring:
 - Measure parasitemia daily from blood samples using flow cytometry.[\[1\]](#)
 - Monitor animal health and body weight.

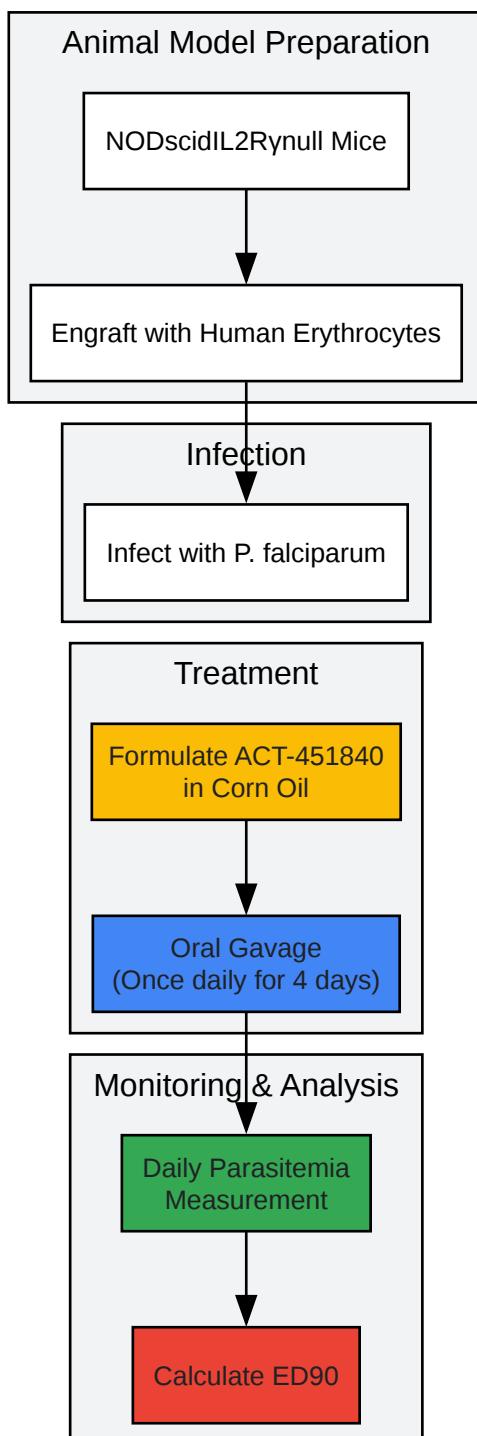
- Endpoint: Calculate the ED90, the dose at which a 90% reduction in parasitemia is observed compared to the vehicle control group.[1]

Protocol 2: Pharmacokinetic Study in Healthy Mice

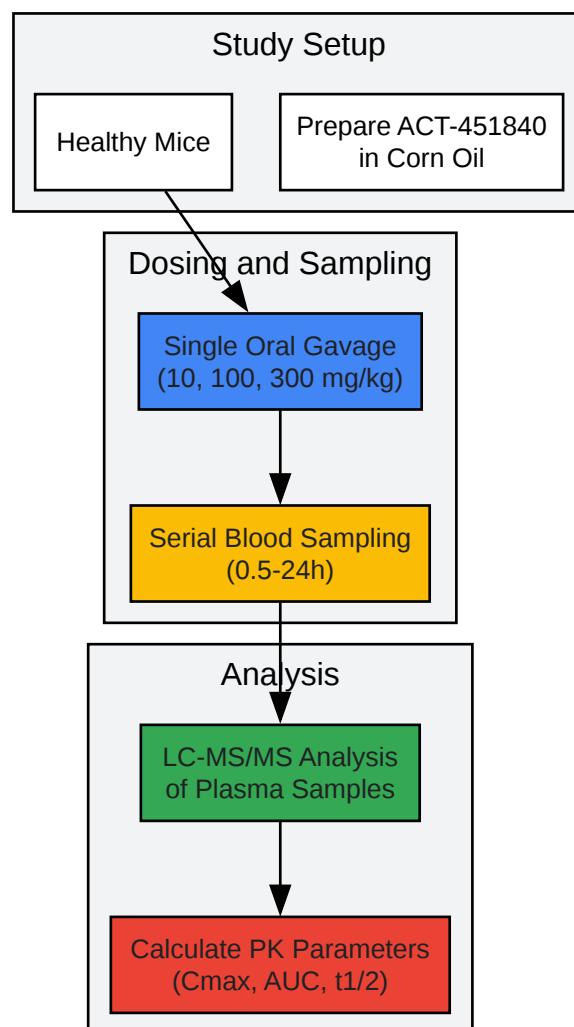
- Animal Model: Use healthy mice (strain to be specified, e.g., CD-1).
- Drug Formulation: Prepare a solution of ACT-451840 in corn oil.[1]
- Dosing:
 - Administer single oral gavage doses of 10, 100, and 300 mg/kg.[1]
 - Divide mice into subgroups for serial blood sampling.
- Blood Sampling:
 - Collect serial blood samples at specified time points (e.g., 0.5, 1, 2, 3, 4, 6, 8, and 24 hours post-dose) to create a composite pharmacokinetic profile.[1]
- Analysis:
 - Analyze plasma concentrations of ACT-451840 using a validated LC-MS/MS method.[1]
 - Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.[1]

Visualizations

Experimental Workflow for Efficacy Studies



Pharmacokinetic Study Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 5. chimia.ch [chimia.ch]
- To cite this document: BenchChem. [Dosing Regimen and Protocols for (Rac)-ACT-451840 in Preclinical Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15560512#dosing-regimen-for-rac-act-451840-in-animal-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com